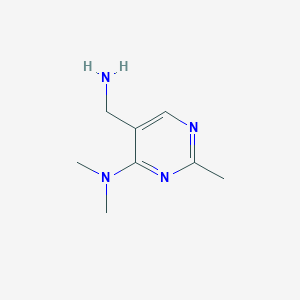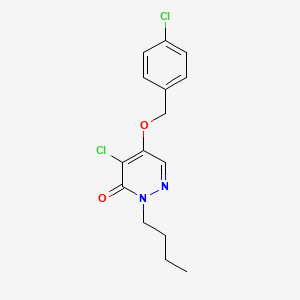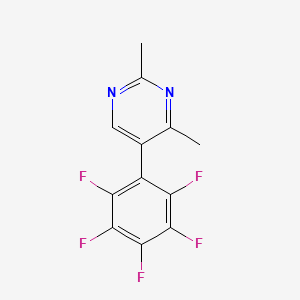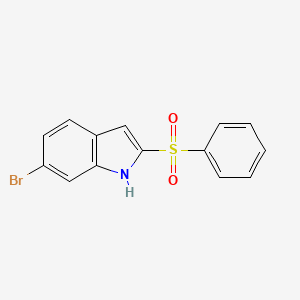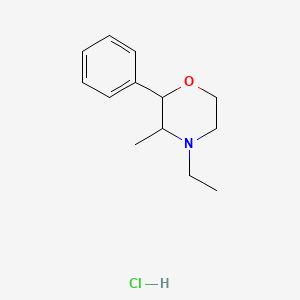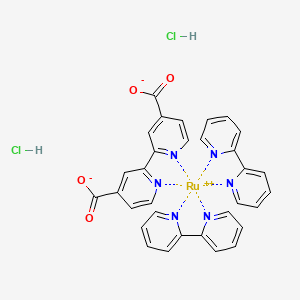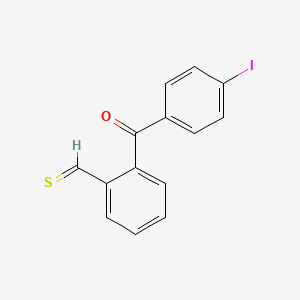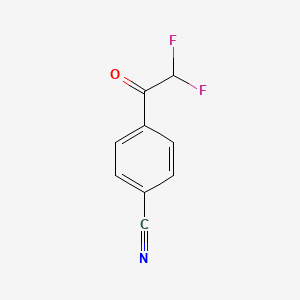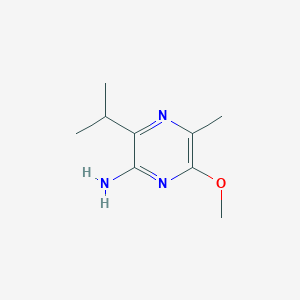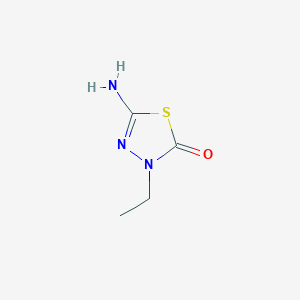![molecular formula C30H37BrN2O3 B13101039 (4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a pyrrolidine derivative under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the naphthalene ring can be accomplished using brominating agents such as bromine or N-bromosuccinimide (NBS).
Piperidine Carbonylation: The 4-phenylpiperidine-1-carbonyl group can be introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperidine moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom at the 6-position is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug development for its bioactive properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Phenylpiperidine Derivatives: Compounds with the phenylpiperidine moiety.
Uniqueness
Structural Complexity: The combination of spirocyclic and phenylpiperidine features makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
Eigenschaften
Molekularformel |
C30H37BrN2O3 |
|---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
tert-butyl (4'S)-7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H37BrN2O3/c1-29(2,3)36-28(35)33-19-26(30(20-33)15-7-10-23-18-24(31)11-12-25(23)30)27(34)32-16-13-22(14-17-32)21-8-5-4-6-9-21/h4-6,8-9,11-12,18,22,26H,7,10,13-17,19-20H2,1-3H3/t26-,30?/m0/s1 |
InChI-Schlüssel |
BSKUHOUDEISYNX-PKMDPOOCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


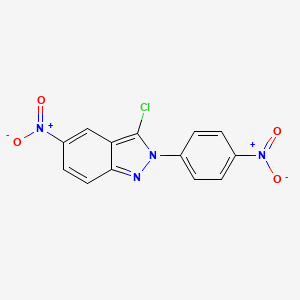
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
